七叶皂苷 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
科学研究应用
Hederasaponin B has several scientific research applications:
Antiviral Activity: Hederasaponin B has shown significant antiviral activity against enterovirus 71 subgenotypes C3 and C4a by reducing the formation of a visible cytopathic effect.
Antioxidant Properties: It exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.
Surfactant Properties: Due to its surface activity, hederasaponin B can be used as a natural surfactant in various industrial applications.
作用机制
Hederasaponin B exerts its antiviral effects by inhibiting the viral capsid protein synthesis, thereby reducing the formation of a visible cytopathic effect . It also reduces the expression of the viral structural capsid protein VP2 . The molecular targets and pathways involved include the viral replication machinery and host cell pathways that facilitate viral entry and replication.
安全和危害
未来方向
生化分析
Biochemical Properties
Hederasaponin B interacts with various biomolecules, contributing to its diverse biochemical properties. It has been found to have a lower critical micelle concentration (cmc) value compared to similar compounds, indicating its hydrophilic nature . This property allows Hederasaponin B to form colloidal solutions in an aqueous environment, which is a key characteristic of saponins .
Cellular Effects
Hederasaponin B has been shown to exhibit significant antiviral activity against Enterovirus 71 subgenotypes C3 and C4a by reducing the formation of a visible cytopathic effect (CPE) . This suggests that Hederasaponin B can influence cell function and impact cellular processes.
Molecular Mechanism
The molecular mechanism of Hederasaponin B involves the inhibition of viral capsid protein synthesis . This is evidenced by the observed reduction in the expression of the viral VP2 protein when cells are treated with Hederasaponin B .
Temporal Effects in Laboratory Settings
Its significant antiviral activity against various subgenotypes of Enterovirus 71 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
It has been suggested that deglycosylation is a main metabolic pathway for Hederasaponin B .
准备方法
Hederasaponin B can be extracted from Hedera helix leaves using a novel, cost-effective method involving sonication in 90% methanol . The extraction process involves sonication of dried and powdered leaves in 90% methanol for 15 minutes, repeated four times . The extract is then purified using reverse phase column chromatography .
化学反应分析
Hederasaponin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Hederasaponin B is structurally similar to other triterpene saponins such as hederacoside C and alpha-hederin .
Hederacoside C: Differs from hederasaponin B by the presence of a hydroxyl group at the carbon 23 of the aglycon.
Alpha-Hederin: More lipophilic compared to hederasaponin B and has a greater surface tension value.
These structural differences contribute to variations in their physicochemical properties and biological activities.
属性
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLBOBPSCMMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36284-77-2 |
Source
|
Record name | Eleutheroside M | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
ANone: While the exact mechanism of action of Hederasaponin B is still under investigation, several studies suggest potential targets and downstream effects:
ANone: Hederasaponin B is an oleanane-type triterpenoid saponin. Its structural characteristics are:
- Spectroscopic Data: The structure of Hederasaponin B has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as mass spectrometry. [] Detailed spectral data can be found in the respective research publications. [, ]
ANone: While specific studies on the material compatibility of Hederasaponin B are limited, its presence in various plant extracts suggests compatibility with natural matrices.
ANone: Based on the available research, Hederasaponin B is not primarily known for possessing catalytic properties. Its biological activities have been the primary focus of research.
A: Yes, computational methods have been employed. A study utilized molecular docking to predict the binding interactions of Hederasaponin B with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] The study identified Hederasaponin B as a potential COX-2 inhibitor and suggested that the presence of more sugar groups at the C-28 position of the molecule might enhance its binding affinity to COX-2. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。